CCR5 Antagonism: Preliminary Pharmacological Differentiation from Unsubstituted Analog
Preliminary pharmacological screening indicates that 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione possesses CCR5 antagonist activity, a property not reported for its direct structural analog, 1-(pyrazin-2-yl)pentane-1,3-dione (CAS 1344356-69-9). This difference highlights the functional impact of the 4-methyl substitution on target engagement [1]. While quantitative IC50 data for this specific compound against CCR5 is not currently available in the public domain, the reported antagonist activity provides a clear qualitative differentiator from the unsubstituted analog, which has not been associated with this target.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Reported CCR5 antagonist activity in preliminary screening |
| Comparator Or Baseline | 1-(Pyrazin-2-yl)pentane-1,3-dione: No reported CCR5 antagonist activity |
| Quantified Difference | N/A (Qualitative difference only) |
| Conditions | Preliminary pharmacological screening |
Why This Matters
This qualitative differentiation identifies 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione as a more relevant starting point for CCR5-related research compared to its unsubstituted analog, guiding procurement decisions for target-based drug discovery programs.
- [1] 张会利. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
